
Cyclotetradeca-1,3,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetradeca-1,3,9-triene is a hydrocarbon compound with the molecular formula C14H14. It is a member of the annulene family, which are monocyclic hydrocarbons with alternating single and double bonds. This compound is of significant interest in organic chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclotetradeca-1,3,9-triene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. For example, the metal-catalyzed reductive coupling of 1,3-enynes to various electrophiles is an efficient tool for the preparation of conjugated dienes connected to various functional groups .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclotetradeca-1,3,9-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Cyclotetradeca-1,3,9-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of conjugated systems and aromaticity.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which Cyclotetradeca-1,3,9-triene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated double bonds. These reactions often involve the formation of reactive intermediates, such as radicals or carbocations, which can then interact with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclotetradeca-1,3,9-triene can be compared with other similar compounds, such as:
Cyclotetradecaheptaene: Another member of the annulene family with a similar structure but different electronic properties.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
651325-56-3 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
cyclotetradeca-1,3,9-triene |
InChI |
InChI=1S/C14H22/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-4,13-14H,5-12H2 |
InChI Key |
UHCNTOAYHLZAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC=CCCCCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)
![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)

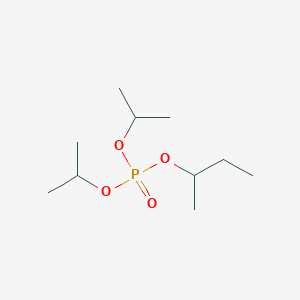
![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)
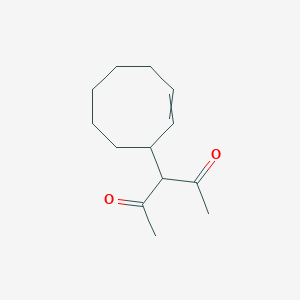
![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
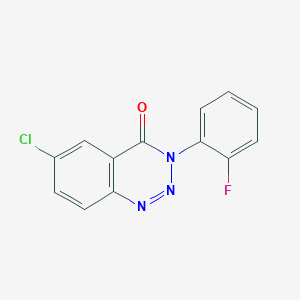
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)
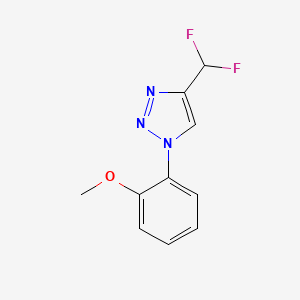
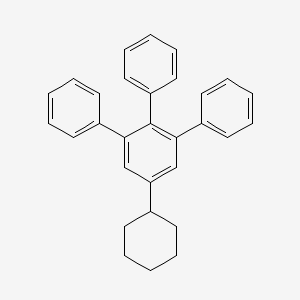

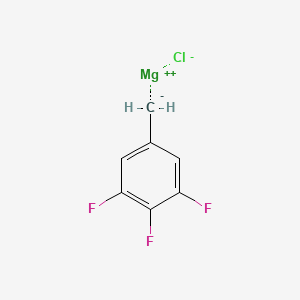
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
